N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as FDZ-299 or simply FDZ and is a member of the thiazolidinedione class of compounds. FDZ has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Anticonvulsant and Benzodiazepine Receptor Agonists
A study by Faizi et al. (2017) on novel 4-thiazolidinone derivatives, including compounds structurally similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide, investigated their design, synthesis, and pharmacological evaluation as anticonvulsant agents and agonists of benzodiazepine receptors. These compounds, featuring the 4-thiazolidinone ring, showed significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. One compound, in particular, exhibited sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).
Antioxidant Activity
El Nezhawy et al. (2009) explored the antioxidant potential of thiazolidin-4-one derivatives, including those derived from 4-fluorobenzaldehyde, similar in structure to the compound . Some of these derivatives demonstrated promising antioxidant activities, highlighting their potential for further therapeutic applications (El Nezhawy et al., 2009).
Antitumor Properties
Bradshaw et al. (2002) and Hutchinson et al. (2001) investigated the antitumor properties of amino acid prodrugs and fluorinated derivatives of 2-(4-aminophenyl)benzothiazoles, closely related to the compound of interest. These studies elucidated the mechanism of action, metabolic transformation, and cytotoxic properties against tumor cells, suggesting significant antitumor efficacy with manageable side effects in preclinical models (Bradshaw et al., 2002); (Hutchinson et al., 2001).
Anti-Hyperglycemic and Anti-Hyperlipidemic Agents
Shrivastava et al. (2016) conducted research on thiazolidinedione derivatives for their anti-diabetic activity. These compounds, including the (2,4-dioxo-1,3-thiazolidin-5-yl)methylphenylbenzamide derivatives, were evaluated for their pharmacological effects on blood glucose and triglyceride levels, showing significant anti-hyperglycemic and anti-hyperlipidemic effects comparable to standard treatments (Shrivastava et al., 2016).
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-11-6-2-1-5-10(11)15(21)18-12-7-3-4-8-13(12)19-14(20)9-23-16(19)22/h1-2,5-6,12-13H,3-4,7-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVPLLUCLFXTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.